molecular formula C20H18ClN3O3 B5637872 N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5637872
M. Wt: 383.8 g/mol
InChI Key: VNVYDBUARIUSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted at the 3-position with a 3-methoxyphenyl group. The acetamide linker connects the pyridazinone moiety to a 4-chlorobenzyl group.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-17-4-2-3-15(11-17)18-9-10-20(26)24(23-18)13-19(25)22-12-14-5-7-16(21)8-6-14/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVYDBUARIUSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the 3-Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable methoxy-substituted aryl halide.

    Attachment of the 4-Chlorobenzyl Group: The final step involves the alkylation of the pyridazinone derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the 4-chlorobenzyl group.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of Pyridazinone Derivatives

Table 1: Structural Features of Key Pyridazinone Analogues
Compound Name Core Structure Substituents (Position) Acetamide Linker Modification Key Functional Groups Reference
Target Compound 6-oxopyridazinone 3-(3-methoxyphenyl) N-(4-chlorobenzyl) Cl, OCH3
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-piperazinyl]-6-oxopyridazinyl}acetamide 6-oxopyridazinone 3-(4-fluorophenyl-piperazinyl) N-(3-chlorobenzyl) Cl, F, piperazinyl
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazinyl]acetamide (8c) 6-oxopyridazinone 5-(3-methoxybenzyl), 3-methyl N-(4-bromophenyl) Br, OCH3, CH3
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazinyl]propanamide (84) 6-oxopyridazinone 5-(3-methoxybenzyl), 3-methyl Propanamide (elongated chain) Br, OCH3, CH3

Key Observations :

  • Substituent Position : The target compound’s 3-methoxyphenyl group (Position 3) contrasts with analogues like 8c (Position 5 substitution with 3-methoxybenzyl) and compound 84 (propanamide chain), highlighting positional isomerism’s role in bioactivity .
  • Functional Groups : Fluorine (in compound from ) and bromine (8c) introduce distinct electronic effects, modulating receptor binding or metabolic stability .

Key Observations :

  • High yields (e.g., 99.9% for 8c) suggest optimized conditions for acetamide bond formation, likely due to low steric hindrance from the 3-methoxybenzyl group .
  • The target compound’s synthesis likely parallels ’s method, using acid chloride intermediates and HPLC purification .

Physicochemical and Spectroscopic Properties

Table 3: Spectral and Molecular Data
Compound Name HRMS (Observed) IR (C=O stretch, cm⁻¹) 1H NMR (Key Peaks) Reference
Target Compound ~1678 (estimated) δ 7.3–7.5 (chlorobenzyl aromatic)
6m () 393.1112 [M+H]+ 1678 δ 8.1 (triazole-H)
8c () δ 2.3 (CH3), δ 3.8 (OCH3)
Compound 2 () 512.0624 [M+H]+ δ 1.6 (azepane), δ 7.2 (aryl-H)

Key Observations :

  • The target compound’s IR C=O stretch (~1678 cm⁻¹) aligns with pyridazinone derivatives, confirming lactam formation .
  • 1H NMR of 8c reveals distinct methyl (δ 2.3) and methoxy (δ 3.8) signals, absent in the target compound, reflecting structural divergence .

Hypothesized Pharmacological Implications

  • Target Compound vs.
  • Piperazinyl Derivatives () : The fluorophenyl-piperazinyl group in ’s compound could confer serotonin receptor affinity, absent in the target compound’s methoxyphenyl substituent .
  • Anti-Inflammatory Potential: Analogues like compound 71 () with bromophenyl groups show anti-inflammatory activity, suggesting the target compound’s chlorobenzyl group may retain similar efficacy with altered selectivity .

Biological Activity

N-(4-chlorobenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H24ClN5O3
  • Molecular Weight : 453.92 g/mol
  • CAS Number : 1224156-53-9

The structure consists of a chlorobenzyl group, a methoxyphenyl group, and a pyridazinone moiety, which contribute to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. It may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. Its mechanism may involve the inhibition of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : There is evidence indicating that this compound can induce apoptosis in cancer cells. It may interfere with cell cycle progression and promote cell death in specific cancer types through various signaling pathways.
  • Cholinesterase Inhibition : Some studies have reported that related compounds exhibit cholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways related to growth and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AnticancerInduction of apoptosis
Cholinesterase InhibitionPotential neuroprotective effects

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of pyridazinone compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Research : In vitro experiments demonstrated that the compound could significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory properties.
  • Cancer Cell Line Study : The compound was tested on various cancer cell lines (e.g., breast and lung cancer). Results showed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.